Ferrioxamine E
Overview
Description
Synthesis Analysis
A novel approach to the total synthesis of Ferrioxamine E involves the metal-templated cyclic trimerization of the ferric complex of N-5-aminopentyl-N-(hydroxy)-succinamic acid. This method showcases a streamlined pathway, using gallium (III) as a template to achieve the desired compound, demonstrating the feasibility of synthesizing siderophores through efficient, one-step reactions (Kachadourian et al., 1997).
Molecular Structure Analysis
The crystal structure of ferrioxamine B provides insights into the molecular recognition and membrane transport processes, which are likely relevant to ferrioxamine E as well. The structure reveals a racemic mixture of coordination isomers, highlighting the importance of the pendant protonated amine in the recognition processes (Dhungana et al., 2001). Additionally, the structure of the retro-isomer of ferrioxamine E, which shows significant differences in the iron-coordination octahedron when compared to its parent compound, underscores the structural versatility and specificity of siderophores in iron binding and transport (Hossain et al., 1998).
Chemical Reactions and Properties
Ferrioxamine and its desferri form exhibit reactivity with the hydroxyl radical, showcasing a high second-order rate constant. This reactivity is crucial for understanding the role of iron salts and ferrioxamine in the formation of hydroxyl radicals in biochemical systems, highlighting the potential antioxidative properties of siderophores (Hoe et al., 1982).
Physical Properties Analysis
The thermo-FTIR spectroscopic study of ferrioxamine B, which could be extrapolated to ferrioxamine E, reveals significant insights into the structural integrity and stability of siderophores under various environmental conditions. This study highlights the rigid structure of ferrioxamine complexes and their stability, which is crucial for their biological functions (Siebner-Freibach et al., 2005).
Chemical Properties Analysis
The redox characteristics of Ferrioxamine E have been studied, revealing thermodynamic parameters that underscore the siderophore’s role in iron metabolism. The reduction of Ferrioxamine E results in significant changes in entropy and enthalpy, illustrating the complex’s response to redox conditions, which is pivotal for its biological role in iron transport and storage (Kazmi et al., 2010).
Scientific Research Applications
Iron Utilization in Bacterial Growth and Virulence : Ferrioxamine E has been explored in the context of its role in bacterial iron utilization. For instance, Salmonella enterica serotypes Typhimurium and Enteritidis utilize ferrioxamines as sole sources of iron, distinguishing them from related species like Escherichia coli. This feature has led to the use of ferrioxamine supplements in preenrichment and selection media to enhance bacterial growth rates while maintaining selectivity. Research has shown that the transport of ferrioxamine across bacterial membranes is crucial for their virulence and colonization abilities (Kingsley et al., 1999).
Characterization and Synthesis : Ferrioxamine E has been characterized as an iron(III)-complex of nocardamine. Its synthesis and structural analysis have been a subject of study, shedding light on its chemical properties and potential applications (Keller-Schierlein & Prelog, 1961). Additionally, new synthesis methods, such as metal-templated cyclic trimerization, have been developed for ferrioxamine E, indicating its significance in chemical research (Kachadourian et al., 1997).
Electrochemical Properties : The redox behavior of ferrioxamine E, particularly its Fe(III) complexes, has been investigated for insights into biological iron acquisition mechanisms. The studies on its electrochemical properties suggest potential microbial applications in iron uptake (Spasojević et al., 1999).
Application in Microbial Iron Transport : In the context of microbial iron transport, ferrioxamine E has been a focus due to its role in the uptake and utilization of iron by bacteria like Streptomyces pilosus. These studies have implications for understanding bacterial metabolism and iron transport mechanisms (Müller & Raymond, 1984).
Use in Selective Isolation of Bacteria : Ferrioxamine E has been utilized in optimizing the selective detection of Salmonella in various mediums, such as egg white. Its specificity in facilitating the growth of certain bacteria over others has been beneficial in microbiological research and diagnostics (Thammasuvimol et al., 2006).
Potential in Medical Imaging : The use of ferrioxamine E as a contrast agent in magnetic resonance imaging (MRI) has been explored. Its safety and potential effectiveness in enhancing MRI imaging quality in clinical trials indicate its possible application in medical diagnostics (Duewell et al., 1991).
Safety And Hazards
Future Directions
Research is ongoing to utilize siderophores like Ferrioxamine E as gallium ion carriers for diagnosis. The idea is that Fe (III) can be successfully replaced by Ga (III) without losing the biological properties of the investigated complex, which allows molecular imaging by positron emission tomography (PET) .
properties
IUPAC Name |
iron(3+);1,12,23-trioxido-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N6O9.Fe/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22;/h1-21H2,(H,28,34)(H,29,35)(H,30,36);/q-3;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFKJKOHYACYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45FeN6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173822 | |
Record name | Ferrioxamine E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrioxamine E | |
CAS RN |
20008-20-2 | |
Record name | Ferrioxamine E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20008-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferrioxamine E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020008202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferrioxamine E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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